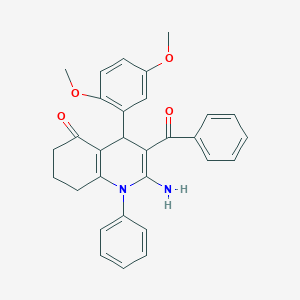
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound belongs to the class of tetrahydroquinoline derivatives and has been synthesized through various methods.
作用機序
The mechanism of action of 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it has been suggested that this compound may act through the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been found to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to exhibit analgesic effects, reducing pain in animal models. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of using 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its potential as a multi-functional compound. This compound has been found to exhibit various biological activities, making it a versatile tool for researchers. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound in vivo.
将来の方向性
There are several future directions for research on 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound interacts with enzymes and receptors in the body could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, future research could focus on the development of new synthesis methods for this compound, as well as the optimization of existing methods. Finally, further studies are needed to determine the potential applications of this compound in treating various diseases and conditions.
合成法
The synthesis of 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been achieved through various methods. One of the most common methods involves the reaction of 2,5-dimethoxybenzaldehyde, 4-phenyl-2,6,7,8-tetrahydroquinoline-3-carbaldehyde, and ammonium acetate in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
科学的研究の応用
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been the subject of scientific research due to its potential applications in medicine. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have potential as an antioxidant, anticonvulsant, and antidepressant.
特性
製品名 |
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
分子式 |
C30H28N2O4 |
分子量 |
480.6 g/mol |
IUPAC名 |
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H28N2O4/c1-35-21-16-17-25(36-2)22(18-21)26-27-23(14-9-15-24(27)33)32(20-12-7-4-8-13-20)30(31)28(26)29(34)19-10-5-3-6-11-19/h3-8,10-13,16-18,26H,9,14-15,31H2,1-2H3 |
InChIキー |
FASGELQLOILIAG-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5 |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5 |
正規SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304288.png)
![4-(2,5-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304290.png)
![4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304292.png)
![6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304294.png)
![6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304295.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)

![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
